4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide
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Overview
Description
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features a quinazolinone core linked to an indole moiety through a benzamide linkage. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized via a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester.
Introduction of Indole Moiety: The indole moiety can be introduced through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of Benzamide Linkage: The final step involves the coupling of the quinazolinone core with the indole moiety through a benzamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or indole derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2,3-disubstituted quinazolin-4(3H)-ones and 2,4-dihydroquinazolin-4(1H)-one derivatives share the quinazolinone core and have similar synthetic routes and applications.
Uniqueness
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its combined structure of quinazolinone and indole moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these moieties.
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c31-24(27-14-13-19-15-28-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)29-26(30)33/h1-12,15,28H,13-14,16H2,(H,27,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVWNJXGZLUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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